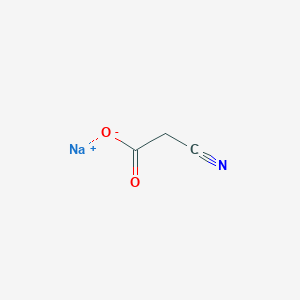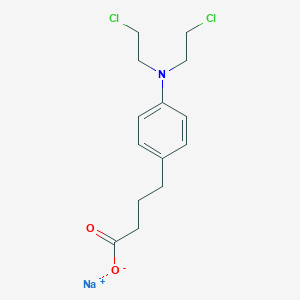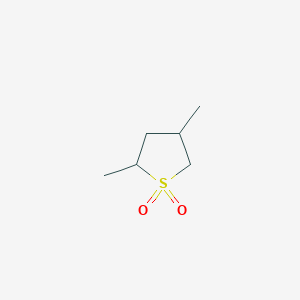
3-(二苯基膦基)-1-丙胺
描述
“3-(Diphenylphosphino)-1-propylamine” is a compound that has been used in various scientific studies . It is often used as a ligand in coordination chemistry and catalysis .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a preparation method of 3-diphenylphosphino sodium benzenesulfonate involves taking triphenylphosphine as a raw material, adding fluoboric acid into 1, 4-dioxane to obtain triphenylphosphine fluoborate, then reacting with fuming sulfuric acid for monosulfonation, and forming sodium salt with sodium hydroxide .
Molecular Structure Analysis
The molecular structure of “3-(Diphenylphosphino)-1-propylamine” can be analyzed using various techniques such as atomic force microscopy, transmission electron microscopy, ultraviolet-visible absorption spectroscopy, and Fourier transformation infrared spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “3-(Diphenylphosphino)-1-propylamine” can be complex and depend on the specific conditions of the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Diphenylphosphino)-1-propylamine” would include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .
科学研究应用
Solar Energy Conversion
Recent advancements in solar technology have seen the use of 3-(Diphenylphosphino)-1-propylamine in the enhancement of perovskite solar cells . Researchers have demonstrated that treating perovskite solar cells with related diphosphine compounds can significantly improve their durability and efficiency, which is a major step towards their commercialization .
作用机制
Target of Action
The primary targets of 3-(Diphenylphosphino)-1-propylamine are biofilm-producing bacteria, specifically Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans . These bacteria are known to cause various infections, especially in hospital settings. The compound, when conjugated with gold nanomaterials, has shown potential as an antibiofilm agent against these bacteria .
Mode of Action
It’s known that the compound can form complexes with palladium (ii), which are then used to form nanoparticles . These nanoparticles have shown enhanced antibiofilm potential against the target bacteria . The antibiofilm potency of the compound varies with the size of the nanoparticles .
Biochemical Pathways
It’s known that the compound plays a role in the formation of nanoparticles, which can interfere with the biofilm formation of certain bacteria
Result of Action
The primary result of the action of 3-(Diphenylphosphino)-1-propylamine is the inhibition of biofilm formation by certain bacteria . Specifically, when the compound is conjugated with gold nanomaterials, it has shown enhanced antibiofilm activity against Staphylococcus aureus and Streptococcus mutans .
Action Environment
The action of 3-(Diphenylphosphino)-1-propylamine can be influenced by various environmental factors. For instance, the size of the gold nanoparticles with which the compound is conjugated can affect its antibiofilm potency . .
安全和危害
未来方向
属性
IUPAC Name |
3-diphenylphosphanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZWMOWSTWWMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299770 | |
| Record name | 3-(Diphenylphosphino)-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylphosphino)-1-propylamine | |
CAS RN |
16605-03-1 | |
| Record name | 16605-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Diphenylphosphino)-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Diphenylphosphino)-1-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(Diphenylphosphino)-1-propylamine interact with metals, and what are the structural implications?
A: 3-(Diphenylphosphino)-1-propylamine acts as a bidentate or tridentate ligand, coordinating to transition metals like ruthenium through both its phosphorus and nitrogen atoms. [, ] This interaction leads to the formation of stable metal complexes with octahedral or square planar geometries, depending on the other ligands present. [, ] For example, reaction with RuCl2(PPh3)3 yields mononuclear complexes where the ligand coordinates through both P and N. []
Q2: What catalytic applications have been explored for 3-(Diphenylphosphino)-1-propylamine-containing metal complexes?
A: Ruthenium(II) complexes containing 3-(Diphenylphosphino)-1-propylamine have shown promising catalytic activity in the oxidation of aromatic alcohols. [] Notably, these complexes, in conjunction with H2O2/NaOCl as an oxidant, achieve high conversion rates (up to 95%) under mild reaction conditions. [] Further research is exploring the potential of palladium complexes with this ligand for Suzuki-Miyaura coupling reactions. []
Q3: Are there any computational studies on 3-(Diphenylphosphino)-1-propylamine and its metal complexes?
A3: While the provided research excerpts do not delve into computational studies, this area presents a significant opportunity for future research. Computational chemistry techniques, such as density functional theory (DFT) calculations, could provide valuable insights into the electronic structure, bonding characteristics, and catalytic mechanisms of 3-(Diphenylphosphino)-1-propylamine-containing metal complexes. Furthermore, QSAR models could help predict the activity of derivatives and guide the design of novel catalysts with enhanced performance.
Q4: What analytical techniques are commonly employed to characterize 3-(Diphenylphosphino)-1-propylamine and its complexes?
A4: Characterization of 3-(Diphenylphosphino)-1-propylamine and its metal complexes typically involves a combination of spectroscopic and analytical methods. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P{1H} NMR are essential for structural elucidation, providing information about the ligand environment and complex geometry. [, ] Variable-temperature NMR can further elucidate dynamic behavior. []
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and characterize metal-ligand bonding. [, ]
- Mass Spectrometry (MS): ESI(+)MS is valuable for determining molecular weight and confirming the mononuclear or polynuclear nature of complexes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)






